

An In-depth Technical Guide to 6-Dehydroprogesterone: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Dehydroprogesterone

Cat. No.: B195115

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dehydroprogesterone (pregna-4,6-diene-3,20-dione) is a synthetic steroid and a derivative of progesterone. It is characterized by the introduction of a double bond between carbons 6 and 7 of the progesterone backbone. This structural modification significantly influences its chemical and biological properties, distinguishing it from the parent hormone. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **6-dehydroprogesterone**, including its metabolism and potential therapeutic applications. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Structure

6-Dehydroprogesterone is a C21 steroid with the systematic IUPAC name (8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one.[1] Its chemical identity is further defined by the following identifiers:

Identifier	Value
CAS Number	1162-56-7[1]
Molecular Formula	C ₂₁ H ₂₈ O ₂ [1][2]
Molecular Weight	312.45 g/mol [2]
SMILES	CC(=O) [C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C[3]
InChI	InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1[2]
Synonyms	Pregna-4,6-diene-3,20-dione, Δ6-Progesterone[1][4]

Physicochemical Properties

The physical and chemical properties of **6-dehydroprogesterone** are summarized in the table below. These properties are crucial for its handling, formulation, and absorption characteristics.

Property	Value	Source
Melting Point	147-148 °C	Golden Pharma
Boiling Point	462.8 °C at 760 mmHg	Golden Pharma
Density	1.1 g/cm ³	Golden Pharma
Solubility	Soluble in acetone and chloroform; sparingly soluble in ethanol and methanol; practically insoluble in water.	ChemicalBook
Appearance	White to off-white powder	NINGBO INNO PHARMCHEM

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of **6-dehydroprogesterone**.

- Mass Spectrometry: The NIST Mass Spectrometry Data Center provides GC-MS data for **6-dehydroprogesterone**, indicating a molecular ion peak consistent with its molecular weight. [\[1\]](#)
- Infrared (IR) Spectroscopy: FTIR spectra of **6-dehydroprogesterone** are available, typically showing characteristic carbonyl stretching frequencies for the ketone groups at C3 and C20, and C=C stretching for the conjugated diene system. [\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^{13}C and ^1H NMR data are available and crucial for confirming the chemical structure. A comparative study using high-field NMR has been conducted on **6-dehydroprogesterone** and related progestins to define its conformational features. [\[5\]](#)

Biological and Pharmacological Properties

6-Dehydroprogesterone exhibits a range of biological activities, primarily through its interaction with steroid receptors.

Mechanism of Action

As a progestin, **6-dehydroprogesterone**'s primary mechanism of action is through its agonistic activity at the progesterone receptor (PR). [\[3\]](#) Binding to the PR initiates a cascade of molecular events that modulate the transcription of target genes involved in various physiological processes.

Biological Activities

- Anti-cancer Properties: **6-Dehydroprogesterone** has been shown to inhibit the growth of human mammary cancer cells (MCF-7). [\[3\]](#)
- Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties, which may be attributed to its ability to inhibit efflux pumps and cytochrome P450 enzymes. [\[3\]](#)

- Prostatic Hypertrophy: It has shown effectiveness in the treatment of prostatic hypertrophy. [\[3\]](#)

Metabolism

The metabolism of **6-dehydroprogesterone** can occur through various enzymatic reactions. Microbial transformation studies using *Aspergillus niger* and *Gibberella fujikuroi* have shown that it can be converted into several hydroxylated, chlorinated, and epoxidized metabolites. [\[6\]](#) This highlights the potential for diverse metabolic pathways in vivo.

Toxicity

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **6-dehydroprogesterone** is suspected of causing cancer, may damage fertility or the unborn child, and may cause harm to breast-fed children. [\[1\]](#)

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and biological evaluation of **6-dehydroprogesterone**.

Synthesis of 6-Dehydroprogesterone

A patented method for the synthesis of dehydroprogesterone involves a multi-step process starting from A-ring degradation products. The key steps include:

- Addition reaction with acetylene magnesium halide.
- Dehydroxylation and configuration inversion.
- Bromination and elimination reactions.
- Grignard reaction.
- Mitsunobu reaction.
- Two Robinson annulation reactions.
- Water addition and rearrangement to yield the final product. [\[7\]](#)

The crude product is then purified by recrystallization from acetone.[7]

Purification

Purification of **6-dehydroprogesterone** can be achieved through recrystallization using solvents such as acetone or a mixture of ethyl acetate and hexane.[7] Column chromatography can also be employed for further purification if necessary.

Progesterone Receptor Binding Assay

A common method to assess the binding affinity of compounds to the progesterone receptor is a competitive binding assay.

Principle: This assay measures the ability of the test compound (**6-dehydroprogesterone**) to compete with a radiolabeled progestin (e.g., [³H]-promegestone) for binding to the progesterone receptor.

Protocol Outline:

- Prepare a cytosolic fraction containing progesterone receptors from a suitable source (e.g., rabbit uterus or PR-expressing cells).
- Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
- After incubation, separate the receptor-bound and free radioligand using a method like dextran-coated charcoal adsorption.
- Measure the radioactivity of the bound fraction using liquid scintillation counting.
- Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

MCF-7 Cell Proliferation Assay (E-screen Assay)

This assay is used to determine the proliferative or anti-proliferative effects of a compound on estrogen-responsive breast cancer cells.

Protocol Outline:

- Culture MCF-7 cells in a suitable medium.
- Seed the cells in multi-well plates and allow them to attach.
- Replace the medium with an estrogen-free medium for a period to synchronize the cells.
- Treat the cells with varying concentrations of **6-dehydroprogesterone**. Include appropriate positive (e.g., estradiol) and negative (vehicle) controls.
- Incubate for a defined period (e.g., 4-6 days).
- Determine cell proliferation using a suitable method, such as:
 - Direct cell counting (e.g., using a hemocytometer and trypan blue exclusion).
 - DNA quantification (e.g., using a fluorescent dye like SYBR Green).
 - Metabolic assays (e.g., MTS or MTT assay), though caution is advised as some compounds can interfere with mitochondrial activity.[\[8\]](#)

In Vitro Anti-Inflammatory Assay (Egg Albumin Denaturation Assay)

This assay assesses the ability of a compound to inhibit protein denaturation, which is a hallmark of inflammation.

Protocol Outline:

- Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (pH 6.4), and varying concentrations of **6-dehydroprogesterone**.
- Incubate the reaction mixtures at 37°C followed by heating at 70°C to induce protein denaturation.
- After cooling, measure the absorbance of the solutions at 280 nm.

- Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.
- A reference anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.[9]

Visualizations

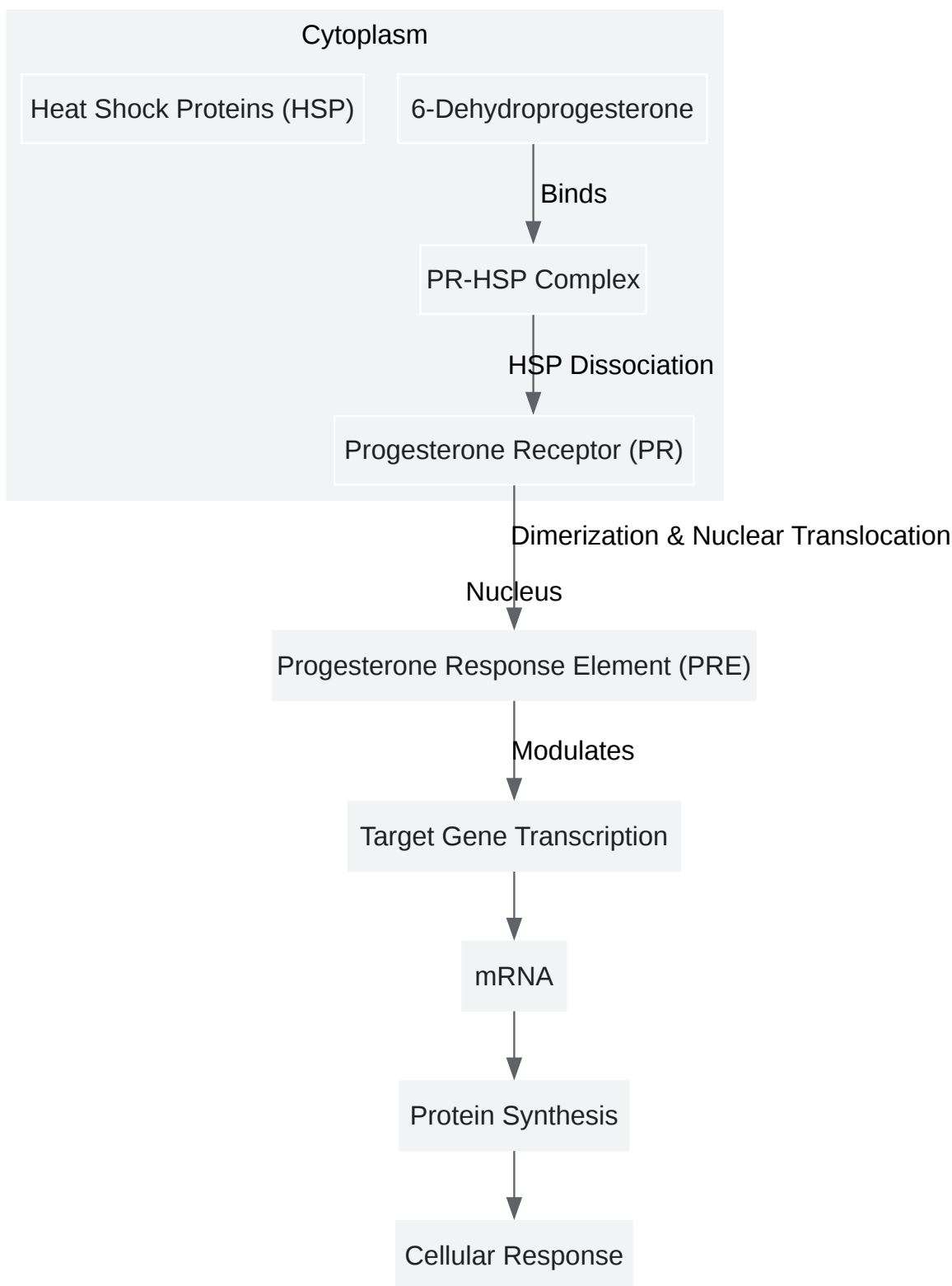
Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **6-dehydroprogesterone**.

Progesterone Receptor Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Progesterone receptor signaling pathway.

Conclusion

6-Dehydroprogesterone is a synthetic progestin with distinct chemical and biological properties conferred by the C6-C7 double bond. Its activities, including anti-cancer and anti-inflammatory effects, make it a compound of interest for further research and potential therapeutic development. This guide provides a foundational understanding of its characteristics and offers detailed experimental approaches for its study. The provided data and protocols are intended to facilitate future investigations into the pharmacological potential of **6-dehydroprogesterone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Dehydroprogesterone | C₂₁H₂₈O₂ | CID 101994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. chemscene.com [chemscene.com]
- 5. A comparative molecular modeling study of dydrogesterone with other progestational agents through theoretical calculations and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotransformation of 6-dehydroprogesterone with *Aspergillus niger* and *Gibberella fujikuroi* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN112409434B - Synthesis method of dehydroprogesterone - Google Patents [patents.google.com]
- 8. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 9. medwinpublishers.com [medwinpublishers.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Dehydroprogesterone: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b195115#6-dehydropregesterone-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com